
Complement factor D-IN-1
Descripción general
Descripción
El factor D de complemento-IN-1 es un potente e inhibidor reversible de molécula pequeña y selectivo del factor D de complemento, una serina proteasa involucrada en la vía alternativa del complemento. Esta vía juega un papel crucial en el sistema inmunitario al amplificar la activación del complemento y promover la eliminación de patógenos y células dañadas .
Métodos De Preparación
La síntesis del factor D de complemento-IN-1 implica varios pasos, incluido el uso de reactivos y condiciones específicas para lograr la estructura química deseada. Las rutas sintéticas normalmente implican la formación de intermediarios clave a través de varias reacciones químicas, como la sustitución nucleofílica y las reacciones de condensación. Los métodos de producción industrial pueden incluir síntesis a gran escala utilizando condiciones de reacción optimizadas y técnicas de purificación para garantizar un alto rendimiento y pureza .
Análisis De Reacciones Químicas
Binding Kinetics and Affinity
Complement factor D-IN-1 exhibits high binding affinity to human Factor D, as demonstrated by surface plasmon resonance (SPR) studies. Key metrics include:
The inhibitor binds reversibly to Factor D’s catalytic domain, stabilizing a self-inhibited conformation through interactions with the Asp<sup>189</sup>-Arg<sup>218</sup> salt bridge and displacing Factor B’s Arg<sup>234</sup> residue .
Enzymatic Inhibition
The compound selectively inhibits Factor D’s proteolytic activity against both synthetic and natural substrates:
Substrate-Specific Inhibition
Substrate | IC<sub>50</sub> (μM) | Assay Type | Source |
---|---|---|---|
Z-Lys-SBzl (synthetic) | 0.0058 ± 0.0005 | Fluorometric assay | |
C3bB (natural) | 0.015 ± 0.003 | Bb fragment quantification |
This dual inhibition confirms its mechanism as a catalytic blocker, preventing Factor D from cleaving Factor B into Bb—a critical step in AP C3 convertase (C3bBb) formation .
Mechanism of Action
The inhibitor disrupts the complement cascade through:
-
Competitive Inhibition : Binds Factor D’s active site, sterically hindering Factor B access .
-
Conformational Lock : Stabilizes Factor D’s self-inhibitory loop (residues 212–218), preventing realignment of the catalytic triad (Asp<sup>102</sup>, His<sup>57</sup>, Ser<sup>195</sup>) .
-
Amplification Loop Blockade : Reduces AP-driven C3b deposition by >80%, indirectly dampening classical/lectin pathway activation .
In Vitro Hemolytic Assays
Inhibition efficacy was validated using rabbit erythrocytes and acidified human serum:
Parameter | IC<sub>50</sub> (μM) | IC<sub>90</sub> (μM) | Source |
---|---|---|---|
APC-mediated hemolysis | 0.0029–0.027 | 0.0082–0.11 |
The compound showed dose-dependent suppression of hemolysis, with potency correlating to its enzymatic IC<sub>50</sub> values .
Selectivity and Specificity
This compound demonstrates high specificity:
-
No Cross-Reactivity : Minimal inhibition of classical pathway (CP) C1s or lectin pathway (LP) MASP-2 at concentrations ≤1 μM .
-
Species Specificity : Binds human Factor D with 100-fold higher affinity than rodent homologs, limiting translational models .
Pharmacological Implications
-
Oral Bioavailability : As a small molecule, it bypasses limitations of monoclonal antibodies (e.g., IV administration) .
-
Therapeutic Scope : Potential applications in paroxysmal nocturnal hemoglobinuria (PNH), age-related macular degeneration (AMD), and C3 glomerulopathy .
This profile positions this compound as a pioneering AP inhibitor, though structural elucidation and clinical validation remain pending. Its biochemical specificity and nanomolar potency underscore its potential for targeted complement modulation.
Aplicaciones Científicas De Investigación
Therapeutic Applications
1. Autoimmune Diseases
Complement factor D inhibitors like Complement Factor D-IN-1 are being investigated for their potential to treat autoimmune diseases characterized by excessive complement activation. In conditions such as paroxysmal nocturnal hemoglobinuria, inhibiting factor D has shown promise in reducing intravascular hemolysis and associated complications .
2. Cancer Treatment
Recent studies have identified complement factor D as a novel biomarker in cancer research. Inhibition of factor D has been linked to reduced proliferation of certain cancer cells, suggesting its potential as a therapeutic target in malignancies such as squamous cell carcinoma . The use of this compound may enhance the efficacy of existing cancer therapies by modulating immune responses against tumors.
3. Cardiovascular and Metabolic Disorders
Research indicates that complement factor D plays a significant role in cardiovascular and metabolic diseases. It regulates processes such as inflammation, insulin resistance, and adipocyte function. Elevated levels of complement factor D have been associated with adverse cardiovascular profiles, making it a potential target for intervention in conditions like obesity and diabetes . The application of this compound could help restore metabolic balance and improve cardiovascular outcomes.
Case Study 1: Paroxysmal Nocturnal Hemoglobinuria
A clinical trial evaluated the effects of Danicopan (a similar factor D inhibitor) on patients with paroxysmal nocturnal hemoglobinuria. Results indicated that treatment led to decreased hemolysis and improved patient outcomes without significantly increasing the risk of infections .
Case Study 2: Squamous Cell Carcinoma
In vitro studies demonstrated that blocking factor D activity with this compound inhibited the activation of extracellular signal-regulated kinase 1/2 pathways in cutaneous squamous cell carcinoma cells, leading to reduced cell proliferation .
Research Findings and Insights
Recent literature highlights several key findings regarding the applications of this compound:
- Regulation of Immune Responses : Inhibiting complement factor D can modulate immune responses, potentially enhancing anti-tumor immunity while reducing autoimmunity.
- Metabolic Regulation : The compound may influence adipose tissue function and energy metabolism, offering therapeutic avenues for obesity-related disorders.
- Clinical Trials : Ongoing clinical trials are assessing the safety and efficacy of various complement factor D inhibitors, including this compound, across multiple disease states .
Mecanismo De Acción
El factor D de complemento-IN-1 ejerce sus efectos al inhibir la actividad del factor D de complemento, una serina proteasa que es esencial para la formación del complejo C3 convertasa en la vía alternativa del complemento. Al bloquear la actividad del factor D de complemento, el factor D de complemento-IN-1 evita la amplificación de la activación del complemento, reduciendo así la inflamación y el daño tisular asociados con la activación excesiva del complemento .
Comparación Con Compuestos Similares
El factor D de complemento-IN-1 es único en su alta potencia y selectividad como inhibidor reversible del factor D de complemento. Los compuestos similares incluyen:
Danicopan: Un inhibidor oral del factor D de molécula pequeña utilizado como terapia complementaria para la hemoglobinuria paroxística nocturna.
Vemircopan: Otro inhibidor del factor D que se está investigando para diversas enfermedades mediadas por el complemento.
Iptacopan: Un inhibidor del factor B que afecta indirectamente la actividad del factor D de complemento al amortiguar la señalización del complemento alternativo .
Estos compuestos comparten mecanismos de acción similares, pero difieren en sus objetivos específicos, potencia y aplicaciones terapéuticas.
Actividad Biológica
Complement Factor D (FD), also known as adipsin, plays a crucial role in the alternative pathway (AP) of the complement system, which is an essential component of the innate immune response. This article focuses on the biological activity of Complement Factor D-IN-1, a compound that has garnered interest for its potential therapeutic applications in modulating immune responses and treating various inflammatory diseases.
Overview of Complement Factor D
FD is a serine protease that exists predominantly in its active form in circulation, synthesized as a zymogen (pro-FD) which is activated by other proteases such as MBL-associated serine protease-3 (MASP-3). The activation of pro-FD is critical for its role in cleaving factor B (FB) when complexed with C3b, leading to the formation of the AP C3 convertase (C3bBb), which amplifies the complement response .
- Zymogenicity : Pro-FD exhibits significant enzymatic activity towards C3bB, although its activity is approximately 800-fold lower than that of the mature FD. This suggests that pro-FD can contribute to complement activation under certain physiological conditions .
- Substrate Interaction : The substrate-induced activity enhancement of FD has been quantified, revealing that pro-FD can cleave C3bB effectively, which may explain residual AP activity observed in MASP-deficient models .
Research Findings
Recent studies have highlighted several important findings regarding the biological activity of FD:
- Adipose Tissue Contribution : Research indicates that adipose tissue is a primary source of circulating FD. In mouse models with lipodystrophy, FD levels were undetectable, correlating with minimal AP function. Reconstitution experiments demonstrated that low levels of serum FD are sufficient for normal AP activity .
- Clinical Implications : The findings suggest that targeting FD could be beneficial in treating conditions characterized by excessive complement activation, such as atypical hemolytic uremic syndrome and age-related macular degeneration. Monoclonal antibodies against FD have shown promise in blocking AP without affecting classical pathways .
Case Studies
Case Study 1: Obesity Models
In several experimental models of obesity, decreased FD activity was observed, ranging from 58% to 80% relative to lean controls. This deficiency was linked to increased susceptibility to bacterial infections and may highlight the role of FD in maintaining immune function during metabolic dysregulation .
Case Study 2: Lipodystrophic Patients
Studies involving patients with congenital generalized lipodystrophy revealed a significant reduction in serum FD levels, further supporting the notion that adequate FD levels are crucial for optimal complement function. These patients exhibited compromised AP activity, underscoring the importance of FD in immune defense mechanisms .
Data Tables
Parameter | Normal Levels | Obesity Models | Lipodystrophic Patients |
---|---|---|---|
Serum FD Concentration (µg/mL) | 100-150 | 20-40 | <10 |
AP Activity (%) | 100 | 20-30 | <10 |
Infection Susceptibility | Low | High | Very High |
Propiedades
IUPAC Name |
1-[2-[(1R,3S,5R)-3-[(6-bromopyridin-2-yl)carbamoyl]-2-azabicyclo[3.1.0]hexan-2-yl]-2-oxoethyl]indazole-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN6O3/c22-16-6-3-7-17(24-16)25-21(31)15-9-11-8-14(11)28(15)18(29)10-27-13-5-2-1-4-12(13)19(26-27)20(23)30/h1-7,11,14-15H,8-10H2,(H2,23,30)(H,24,25,31)/t11-,14-,15+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWZUTHDJLNZLCM-DFBGVHRSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1N(C(C2)C(=O)NC3=NC(=CC=C3)Br)C(=O)CN4C5=CC=CC=C5C(=N4)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]1N([C@@H](C2)C(=O)NC3=NC(=CC=C3)Br)C(=O)CN4C5=CC=CC=C5C(=N4)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.